Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-diphenylpropanoate
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Overview
Description
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-diphenylpropanoate is a compound commonly used in the field of organic chemistry, particularly in peptide synthesis. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used to protect amino acids during peptide synthesis, allowing for selective deprotection and subsequent reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-diphenylpropanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Esterification: The carboxyl group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-diphenylpropanoate undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to deprotection and substitution.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Various nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.
Major Products
Deprotection: The major product is the free amino acid or peptide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-diphenylpropanoate has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Fmoc group protects the amino group during chain elongation.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of various peptide-based materials and products.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-diphenylpropanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include the amino acid residues in the peptide chain and the reagents used for deprotection and coupling.
Comparison with Similar Compounds
Similar Compounds
Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Similar to Fmoc-protected amino acids, Boc-protected amino acids are used in peptide synthesis but require different deprotection conditions.
Cbz (Carbobenzyloxy) Protected Amino Acids: Another class of protecting groups used in peptide synthesis, with distinct deprotection methods.
Uniqueness
Methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-diphenylpropanoate is unique due to the stability and ease of removal of the Fmoc group under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.
Properties
IUPAC Name |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c1-35-30(33)29(28(21-12-4-2-5-13-21)22-14-6-3-7-15-22)32-31(34)36-20-27-25-18-10-8-16-23(25)24-17-9-11-19-26(24)27/h2-19,27-29H,20H2,1H3,(H,32,34)/t29-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVBSPNTUJPMME-LJAQVGFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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